molecular formula C8H18NO3P B15276236 (1-Amino-2-cyclohexylethyl)phosphonic acid

(1-Amino-2-cyclohexylethyl)phosphonic acid

Cat. No.: B15276236
M. Wt: 207.21 g/mol
InChI Key: VWVYLBIQWASACG-UHFFFAOYSA-N
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Description

(1-Amino-2-cyclohexylethyl)phosphonic acid is an organophosphorus compound characterized by the presence of an amino group attached to a cyclohexyl ring and a phosphonic acid group. This compound is part of the broader class of aminophosphonates, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-cyclohexylethyl)phosphonic acid typically involves the reaction of cyclohexylamine with a suitable phosphonate precursor. One common method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis, is a widely used industrial method .

Chemical Reactions Analysis

Types of Reactions: (1-Amino-2-cyclohexylethyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-Amino-2-cyclohexylethyl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Amino-2-cyclohexylethyl)phosphonic acid involves its interaction with specific molecular targets. For instance, it inhibits methionine aminopeptidases by binding to the active site of the enzyme, thereby preventing the cleavage of the initiator methionine from newly synthesized proteins. This inhibition disrupts protein processing and can lead to the suppression of bacterial growth .

Comparison with Similar Compounds

  • (1-Amino-2-phenylethyl)phosphonic acid
  • (1-Amino-2-methylpropyl)phosphonic acid
  • (1-Amino-2-ethylhexyl)phosphonic acid

Comparison: (1-Amino-2-cyclohexylethyl)phosphonic acid is unique due to its cyclohexyl ring, which imparts distinct steric and electronic properties compared to other aminophosphonates. This uniqueness can influence its binding affinity and selectivity towards specific enzymes, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H18NO3P

Molecular Weight

207.21 g/mol

IUPAC Name

(1-amino-2-cyclohexylethyl)phosphonic acid

InChI

InChI=1S/C8H18NO3P/c9-8(13(10,11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,9H2,(H2,10,11,12)

InChI Key

VWVYLBIQWASACG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(N)P(=O)(O)O

Origin of Product

United States

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